molecular formula C20H22N6O2S B2868001 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 941941-69-1

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2868001
CAS No.: 941941-69-1
M. Wt: 410.5
InChI Key: BQPGXCIDTUUFMQ-UHFFFAOYSA-N
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Description

N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzofuran-2-carboxamide substituent linked via an ethyl chain to the pyrimidine core. The compound features a methylthio group at position 6 and an isopropylamino group at position 4 of the pyrazolo[3,4-d]pyrimidine scaffold. This structural framework is associated with kinase inhibition activity, particularly in oncology research, due to its ability to modulate ATP-binding pockets in kinases such as cyclin-dependent kinases (CDKs) .

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-12(2)23-17-14-11-22-26(18(14)25-20(24-17)29-3)9-8-21-19(27)16-10-13-6-4-5-7-15(13)28-16/h4-7,10-12H,8-9H2,1-3H3,(H,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPGXCIDTUUFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, in vitro and in vivo studies, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

PropertyValue
Molecular Formula C20H26N6O3S
Molecular Weight 430.5 g/mol
CAS Number 946282-38-8

The structure features a pyrazolo[3,4-d]pyrimidine moiety, which is known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure can inhibit key enzymatic pathways, particularly those involved in glucose metabolism. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory effects on α-glucosidase activity, which is crucial for carbohydrate digestion and glucose absorption in the intestine .

In Vitro Studies

A study focused on the synthesis and biological evaluation of biphenyl pyrazole-benzofuran hybrids demonstrated that compounds similar to this compound exhibited IC50 values ranging from 32 to 37 µM against α-glucosidase. This suggests a robust inhibitory potential compared to other known inhibitors .

Case Studies

  • Antidiabetic Activity : A case study involving a series of pyrazole derivatives showed that certain modifications enhanced their potency against α-glucosidase, leading to improved glucose tolerance in diabetic models.
  • Cancer Research : Preliminary investigations into the anticancer properties of related compounds revealed that pyrazolo[3,4-d]pyrimidines could induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

Pyrazolo[3,4-d]pyrimidine derivatives share a common heterocyclic core but differ in substituents, which critically influence their pharmacological profiles. Below is a comparative analysis with structurally related compounds (Table 1):

Compound Core Substituents Key Functional Groups Reported Activity
N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide 4-isopropylamino, 6-methylthio, benzofuran-2-carboxamide Methylthio (S-CH₃), isopropylamino (NH-iPr), benzofuran Kinase inhibition (hypothesized CDK targets)
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Isopropylbenzamide (Example 53, ) 4-amino, 3-aryl (chromen-4-one), 2-fluoro-N-isopropylbenzamide Fluorinated chromen-4-one, fluoro-benzamide Kinase inhibition (CDK2/9, FLT3) IC₅₀: 10–100 nM
4-(5,6-Dihydro-4H-1,3-Oxazin-2-yl)Phenylboronic Acid (Intermediate in ) Boronic acid substituent for Suzuki coupling Oxazine ring, boronic acid Synthetic intermediate for kinase inhibitors

Table 1. Structural and functional comparison of pyrazolo[3,4-d]pyrimidine derivatives.

Pharmacological and Physicochemical Properties

  • However, this may reduce solubility in aqueous media. The benzofuran-2-carboxamide moiety introduces π-π stacking interactions with kinase hydrophobic pockets, analogous to fluorinated aryl groups in Example 53 . Isopropylamino at position 4 provides steric bulk, which may influence selectivity for specific kinase isoforms.
  • Example 53 (): The fluorinated chromen-4-one substituent contributes to strong binding affinity (IC₅₀ < 100 nM for CDK2/9) due to its planar structure and hydrogen-bonding capacity. The fluoro-benzamide group enhances metabolic stability compared to non-fluorinated analogs.

Research Findings and Limitations

  • Activity Gaps: While Example 53 demonstrates nanomolar kinase inhibition, the target compound’s activity remains unquantified in publicly available literature.
  • Solubility Challenges : The methylthio and benzofuran groups may necessitate formulation optimization (e.g., prodrugs or co-solvents) to improve bioavailability.

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